molecular formula C6H6FNO B566915 2-Fluoro-6-hydroxy-4-methylpyridine CAS No. 1227577-23-2

2-Fluoro-6-hydroxy-4-methylpyridine

Cat. No. B566915
M. Wt: 127.118
InChI Key: NBLRECVLXJWMQA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylpyridine, also known as 2-fluoro-6-picoline, is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound can be prepared via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing 40% pyridine solution .


Synthesis Analysis

The synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine can be achieved via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing 40% pyridine solution . An optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-hydroxy-4-methylpyridine is C6H6FNO . It contains a total of 15 bonds; 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The average mass of 2-Fluoro-6-hydroxy-4-methylpyridine is 111.117 Da . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data .

Safety And Hazards

2-Fluoro-6-hydroxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

6-fluoro-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLRECVLXJWMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxy-4-methylpyridine

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